molecular formula C7H12ClNO B2747064 2-Propan-2-ylazetidine-1-carbonyl chloride CAS No. 2281606-88-8

2-Propan-2-ylazetidine-1-carbonyl chloride

Cat. No.: B2747064
CAS No.: 2281606-88-8
M. Wt: 161.63
InChI Key: GKJAREMCAATXOB-UHFFFAOYSA-N
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Description

2-Propan-2-ylazetidine-1-carbonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-ylazetidine-1-carbonyl chloride typically involves the reaction of azetidine with isopropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Azetidine+Isopropyl chloroformate2-Propan-2-ylazetidine-1-carbonyl chloride\text{Azetidine} + \text{Isopropyl chloroformate} \rightarrow \text{this compound} Azetidine+Isopropyl chloroformate→2-Propan-2-ylazetidine-1-carbonyl chloride

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-ylazetidine-1-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic acids: Formed from hydrolysis.

Scientific Research Applications

2-Propan-2-ylazetidine-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propan-2-ylazetidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can then interact with biological targets or be further modified for specific applications.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carbonyl chloride: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive.

    2-Methylazetidine-1-carbonyl chloride: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

2-Propan-2-ylazetidine-1-carbonyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties. This can affect its behavior in chemical reactions and its suitability for specific applications.

Properties

IUPAC Name

2-propan-2-ylazetidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-5(2)6-3-4-9(6)7(8)10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJAREMCAATXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCN1C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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